4-Butylbenzene-1,2-diol
Overview
Description
Synthesis Analysis
The synthesis of substituted benzene derivatives can be achieved through various methods. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was accomplished by aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Similarly, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was synthesized by treating a chloromercurio precursor with methylmagnesium chloride . These methods suggest that the synthesis of 4-Butylbenzene-1,2-diol could potentially be achieved through nucleophilic substitution reactions involving appropriate precursors and reagents.
Molecular Structure Analysis
The molecular structure of substituted benzene derivatives can be complex, as seen in the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where X-ray crystallography revealed large bond angles around the phosphorus atoms . The introduction of bulky substituents, such as tert-butyl groups, can lead to increased interchain distances and decreased intermolecular forces, as observed in the synthesis of new polyimides . These findings suggest that the molecular structure of 4-Butylbenzene-1,2-diol would likely be influenced by the presence of the butyl group, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of substituted benzene derivatives can vary significantly. For example, the dimagnesiated compound 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was characterized by reactions such as hydrolysis and halogenation . The bromination of 1,4-di-tert-butylbenzene resulted in the formation of various brominated products, indicating that the position of substituents on the benzene ring can influence the outcome of such reactions . These studies provide a framework for understanding how 4-Butylbenzene-1,2-diol might undergo chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted benzene derivatives are closely related to their molecular structures. Polyimides derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibited low dielectric constants, low moisture absorption, and high glass transition temperatures due to the presence of tert-butyl side groups . Similarly, the synthesis of 2,5-di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene yielded a compound with high melting points, indicating strong intermolecular interactions . These properties suggest that 4-Butylbenzene-1,2-diol would also have unique physical and chemical characteristics influenced by its substituents.
Scientific Research Applications
Synthesis of Polymers
- 4-Butylbenzene-1,2-diol, through its derivatives, contributes to the synthesis of various polymers. For example, its derivative 1,2-bis(4-trimellitimidophenoxy)-4-t-butylbenzene was used in creating soluble alternating copoly(amide–imide)s with high thermal stability and excellent solubility in amide-type solvents. These polymers formed transparent, flexible films and had tensile strengths of 87–108 MPa, with glass transition temperatures in the range of 234–276°C (Yang & Wei, 2001).
Development of Advanced Materials
- The compound was also integral in developing ortho-linked polyamides, which demonstrated high thermal stability, solubility in various polar solvents, and could form transparent, flexible films. These polyamides had glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air (Hsiao, Yang & Chen, 2000).
Enhancing Material Properties
- In another study, the introduction of derivatives of 4-Butylbenzene-1,2-diol into polyimides resulted in a low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperatures (276−398 °C). This indicates its potential in improving the properties of materials used in electronics and other high-performance applications (Chern & Tsai, 2008).
Catalysis and Chemical Synthesis
- The compound and its derivatives are also used in various chemical synthesis processes. For example, they play a role in the palladium(0)-catalyzed synthesis of 2-Vinyl-2,3-dihydro-benzo[1,4]dioxins, demonstrating its utility in complex organic syntheses (Massacret et al., 1999).
Safety And Hazards
Exposure to 4-Butylbenzene-1,2-diol can have negative health effects. Inhalation or ingestion can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system . It is also very toxic to aquatic life with long-lasting effects .
Relevant Papers One relevant paper discusses the isolation of 4-allylbenzene-1,2-diol from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation . The compound was shown to have strong antibacterial activity against four plant pathogens . This research suggests potential applications of 4-Butylbenzene-1,2-diol in the development of new pesticides .
properties
IUPAC Name |
4-butylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7,11-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVPWYRENKSWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559498 | |
Record name | 4-Butylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylbenzene-1,2-diol | |
CAS RN |
2525-05-5 | |
Record name | 4-Butylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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